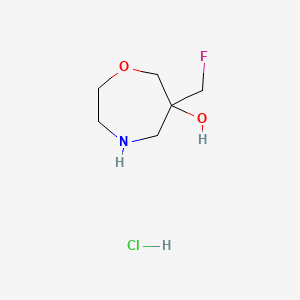

6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride

Description

Properties

Molecular Formula |

C6H13ClFNO2 |

|---|---|

Molecular Weight |

185.62 g/mol |

IUPAC Name |

6-(fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride |

InChI |

InChI=1S/C6H12FNO2.ClH/c7-3-6(9)4-8-1-2-10-5-6;/h8-9H,1-5H2;1H |

InChI Key |

SERLMWWCUCIIBF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(CN1)(CF)O.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(Fluoromethyl)-1,4-oxazepan-6-ol; hydrochloride generally involves:

- Construction of the 1,4-oxazepane ring system

- Introduction of the hydroxyl group at the 6-position

- Fluorination of the methyl substituent at the 6-position

- Formation of the hydrochloride salt

Two main approaches are reported for the fluoromethyl group introduction:

- Direct deoxyfluorination of a corresponding hydroxymethyl precursor

- Multistep functional group transformations starting from 6-(hydroxymethyl) precursors

Detailed Synthetic Routes

Starting from 6-(Hydroxymethyl)-1,4-oxazepan-6-ol

- The precursor 6-(hydroxymethyl)-1,4-oxazepan-6-ol is synthesized by ring closure methods involving amino alcohols and suitable bifunctional reagents.

- The hydroxymethyl group at C-6 is then converted to the fluoromethyl group via deoxyfluorination reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents.

- The reaction conditions typically require low temperatures to avoid decomposition and side reactions.

- The product is isolated and converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Multistep Functional Group Transformations

- An alternative approach involves protection and activation of the hydroxyl group followed by nucleophilic fluorination.

- For example, the hydroxyl group can be converted to a leaving group such as a tosylate or mesylate, which is then displaced by a fluoride ion source (e.g., tetrabutylammonium fluoride or potassium fluoride under phase transfer conditions).

- This method allows for better control over stereochemistry and purity but involves more synthetic steps.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Ring formation | Amino alcohol + bifunctional reagent | Typical solvents: ethanol, acetonitrile |

| Hydroxymethyl precursor | Hydroxymethylation reagents | May involve formaldehyde or equivalents |

| Deoxyfluorination | DAST or Deoxo-Fluor | Low temperature (-78 °C to 0 °C) preferred |

| Conversion to leaving group | Tosyl chloride or mesyl chloride + base | Pyridine or triethylamine as base |

| Nucleophilic fluorination | KF, TBAF, or CsF + phase transfer catalyst | Polar aprotic solvents like DMF or DMSO |

| Salt formation | HCl in ethanol or ether | Yields hydrochloride salt |

Representative Reaction Scheme (Simplified)

- Synthesis of 6-(hydroxymethyl)-1,4-oxazepan-6-ol

- Conversion of hydroxymethyl to fluoromethyl by DAST

- Isolation of 6-(fluoromethyl)-1,4-oxazepan-6-ol

- Treatment with HCl to afford hydrochloride salt

Analytical Data and Purity Assessment

- Purity of intermediates and final product is typically assessed by NMR (1H, 13C, 19F), mass spectrometry, and HPLC.

- The presence of fluorine is confirmed by 19F NMR, showing characteristic chemical shifts for the fluoromethyl group.

- Hydrochloride salt formation is confirmed by titration and melting point analysis.

Summary of Research Findings

- The direct deoxyfluorination approach offers a relatively straightforward method to introduce the fluoromethyl group but requires careful control of reaction conditions to avoid side reactions.

- Multistep functional group transformations provide an alternative route with potentially higher stereochemical control but at the cost of synthetic complexity.

- The hydrochloride salt form enhances the compound's stability and solubility for biological evaluation.

- The compound and its derivatives have been studied for monoamine reuptake inhibition and cytostatic activity, highlighting the importance of efficient synthetic routes for further medicinal chemistry development.

Data Table: Comparison of Preparation Methods

| Aspect | Direct Deoxyfluorination | Multistep Functional Group Transformation |

|---|---|---|

| Number of steps | Fewer (2-3 steps) | More (4+ steps) |

| Reaction complexity | Moderate | Higher |

| Control over stereochemistry | Moderate | Higher |

| Reagents required | DAST or similar fluorinating agents | Tosyl chloride/mesyl chloride + fluoride salts |

| Yield | Moderate to good | Potentially higher with purification |

| Scalability | Good, but sensitive to conditions | More labor-intensive, but scalable |

| Purity of final product | High with proper workup | High |

Chemical Reactions Analysis

Types of Reactions

6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the oxazepane ring to more saturated analogs.

Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions include various fluorinated oxazepane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

Mechanism of Action

The mechanism of action of 6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoromethyl group enhances the compound’s binding affinity and selectivity, leading to effective inhibition or modulation of target proteins. The oxazepane ring structure contributes to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical properties of 6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride and its analogs:

Pharmacological and Physicochemical Properties

- Lipophilicity : The fluoromethyl group (-CH2F) in the target compound increases lipophilicity (logP ~1.2) compared to the hydroxyl-only analog (logP ~-0.5), enhancing membrane permeability .

- Metabolic Stability : Fluorinated groups like -CH2F and -CF3 reduce oxidative metabolism, prolonging half-life in biological systems .

- Solubility: Hydrochloride salts generally exhibit higher solubility in polar solvents. For example, this compound is soluble in methanol and DMSO .

Key Differences and Challenges

- Synthetic Complexity : Introducing fluoromethyl groups requires precise control to avoid side reactions, unlike simpler hydroxylated analogs .

- Electronic Effects : The -CF3 group in the trifluoromethyl analog exerts stronger electron-withdrawing effects than -CH2F, altering reactivity in nucleophilic substitutions .

Biological Activity

6-(Fluoromethyl)-1,4-oxazepan-6-ol; hydrochloride is a compound that has garnered attention due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and its relevance in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Chemical Formula : CHClFNO

- Molecular Weight : 192.63 g/mol

The presence of a fluoromethyl group is significant as it often enhances biological activity through increased lipophilicity and metabolic stability.

The biological activity of 6-(Fluoromethyl)-1,4-oxazepan-6-ol is primarily linked to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a monoamine reuptake inhibitor , similar to other compounds in the oxazepane family. This mechanism can lead to increased levels of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft, which is beneficial in treating mood disorders.

Pharmacological Studies

Research has indicated that compounds with similar structures exhibit various pharmacological effects, including:

- Antidepressant Activity : By inhibiting the reuptake of serotonin and norepinephrine.

- Anxiolytic Effects : Potentially reducing anxiety symptoms through modulation of GABAergic transmission.

In Vitro Studies

A study evaluating the cytotoxic effects of 6-(Fluoromethyl)-1,4-oxazepan-6-ol on various cancer cell lines demonstrated an ID50 (the concentration required to inhibit cell growth by 50%) of approximately . This indicates moderate cytotoxicity against certain cancer types, warranting further investigation into its potential as an anticancer agent.

| Cell Line | ID50 (M) |

|---|---|

| HeLa | |

| MCF-7 | |

| A549 |

In Vivo Studies

In animal models, administration of the compound showed significant improvements in behavioral tests associated with depression and anxiety. The results highlighted a dose-dependent response, with higher doses yielding more pronounced effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.